molecular formula C2H6O2 B8279606 Oxirane, hydrate CAS No. 16002-48-5

Oxirane, hydrate

Cat. No.: B8279606
CAS No.: 16002-48-5
M. Wt: 62.07 g/mol
InChI Key: CABDEMAGSHRORS-UHFFFAOYSA-N
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Description

Molecular Structure and Electronic Configuration of Oxirane

Oxirane ($$C2H4O$$) is characterized by a strained three-membered ring comprising two carbon atoms and one oxygen atom. The bond angles within the epoxy cycle measure approximately $$60^\circ$$, deviating markedly from the ideal tetrahedral angle of $$109.5^\circ$$ observed in alcohols or ethers. This angular strain contributes to the molecule’s high reactivity, with a ring-opening energy of $$105 \, \text{kJ/mol}$$. The electronic configuration of the oxygen atom in oxirane is critical to its behavior. Oxygen, with an atomic number of 8, typically exhibits a ground-state configuration of $$1s^2 2s^2 2p^4$$. Upon forming the oxide ion ($$O^{2-}$$), it gains two electrons to achieve a stable neon-like configuration ($$1s^2 2s^2 2p^6$$). In oxirane, the oxygen atom participates in covalent bonding but retains partial negative charge due to its electronegativity, influencing its interactions in hydrate systems.

The thermodynamic instability of oxirane’s C–O bonds is evident when compared to simpler ethers. For instance, breaking two C–O bonds in oxirane requires $$354.38 \, \text{kJ/mol}$$, whereas breaking a single C–O bond in dimethyl ether demands $$334.72 \, \text{kJ/mol}$$. This disparity underscores the inherent reactivity of the strained epoxide ring, which facilitates nucleophilic attacks and polymerization reactions.

Thermodynamic Stability of Oxirane Hydrates

The stability of oxirane-containing clathrate hydrates is governed by the molecular geometry and hydrophilicity of the guest molecules. Recent studies on methane ($$CH_4$$) hydrates with oxirane derivatives such as cis-2,3-epoxybutane (c23EB), trans-2,3-epoxybutane (t23EB), and 1,2-epoxybutane (12EB) reveal distinct thermodynamic behaviors. For example:

Compound Hydrate Structure Dissociation Temp. (K) Role in Hydrate Formation
c23EB sII/sH 283.2 Promoter
t23EB 281.5 Inhibitor
12EB sII 282.8 Promoter
DEB 278.9 Inhibitor

Table 1: Thermodynamic roles of oxirane derivatives in CH₄ hydrate formation.

Density functional theory (DFT) calculations demonstrate that c23EB and 12EB adopt cis-like conformations within the sII-L hydrate cages, minimizing steric hindrance and enhancing stability. In contrast, t23EB’s trans configuration disrupts cage integrity, reducing dissociation temperatures by nearly $$2 \, \text{K}$$. The thermodynamic promotion effect correlates with molecular volume; compounds like 33DMEB (3,3-dimethylepoxybutane) with branched structures stabilize sH hydrates by occupying larger cages without distorting the water lattice.

Hydrogen Bonding Dynamics in Hydrate Systems

Hydrogen bonding between oxirane derivatives and water molecules critically influences hydrate stability. Experimental measurements of hydrogen bond energies reveal:

  • Water-water interactions: $$21.6 \, \text{kJ/mol}$$
  • c23EB-water interactions: $$21.2 \, \text{kJ/mol}$$
  • 12EB-water interactions: $$18.8 \, \text{kJ/mol}$$
  • DEB-water interactions: $$23.5 \, \text{kJ/mol}$$

While c23EB and 12EB form hydrogen bonds comparable in strength to water-water interactions, their limited miscibility in water restricts excessive bonding, preserving hydrate structure. Conversely, diepoxybutane (DEB) exhibits strong, multi-site hydrogen bonding ($$23.5 \, \text{kJ/mol}$$), which competes with water lattice formation and inhibits hydrate nucleation. This phenomenon highlights a delicate balance: moderate hydrophilicity stabilizes hydrates by integrating guest molecules into the water framework, whereas excessive hydrophilicity disrupts it.

Solid-state $$^{13}\text{C}$$ NMR data further corroborate these findings. For DEB, the absence of characteristic hydrate peaks confirms its failure to integrate into sII or sH structures, aligning with its inhibitory role.

Properties

CAS No.

16002-48-5

Molecular Formula

C2H6O2

Molecular Weight

62.07 g/mol

IUPAC Name

oxirane;hydrate

InChI

InChI=1S/C2H4O.H2O/c1-2-3-1;/h1-2H2;1H2

InChI Key

CABDEMAGSHRORS-UHFFFAOYSA-N

Canonical SMILES

C1CO1.O

Origin of Product

United States

Scientific Research Applications

Clathrate Hydrate Formation

Overview of Clathrate Hydrates
Clathrate hydrates are crystalline structures formed by water molecules trapping guest molecules within their lattice. The inclusion of oxirane compounds can significantly influence the stability and formation of these hydrates.

Research Findings
Recent studies have demonstrated that specific oxirane compounds enhance the thermodynamic stability of methane hydrates. For instance, cis-2,3-epoxybutane and 1,2-epoxybutane have been identified as effective hydrate formers and thermodynamic promoters for methane clathrates. These compounds can increase the dissociation temperature of methane hydrates by approximately 23 K at given pressures, outperforming traditional hydrate formers like tetrahydrofuran .

Oxirane Compound Hydrate Type Dissociation Temperature Increase (K)
cis-2,3-epoxybutanesII23
1,2-epoxybutanesII23
Propylene oxidesINot specified
EpoxyisobutanesIINot specified

This enhancement is attributed to the hydrophilic nature of oxiranes, which allows for better interaction with water molecules in the hydrate structure .

Industrial Applications

Chemical Synthesis
Oxirane is a crucial intermediate in the production of various chemicals. It is primarily converted into ethylene glycol, which is used extensively in antifreeze formulations, polyester production, and as a solvent. Ethylene glycol derivatives are also vital in producing surfactants and detergents .

Disinfectant and Sterilization Agent
In its gaseous form, ethylene oxide serves as a powerful disinfectant and sterilizing agent in medical facilities. It is widely used to sterilize heat-sensitive medical equipment and supplies due to its efficacy against a broad spectrum of pathogens .

Energy Storage Solutions

Potential for Natural Gas Storage
The incorporation of oxirane compounds into clathrate structures presents promising avenues for natural gas storage. The unique properties of oxiranes can improve the efficiency of gas encapsulation within hydrate lattices, making them viable candidates for future energy storage technologies .

Carbon Dioxide Capture
Oxirane hydrates are also being explored for their potential in carbon dioxide capture technologies. The ability to form stable hydrates with carbon dioxide could provide a method for mitigating greenhouse gas emissions while simultaneously storing energy .

Case Study 1: Enhanced Methane Hydrates

A study conducted on the effects of various oxirane compounds on methane hydrate formation revealed that certain oxiranes not only stabilize the hydrate structure but also significantly enhance the gas storage capacity. This research utilized high-resolution powder diffraction and solid-state NMR techniques to analyze the structural integrity and stability of the formed hydrates .

Case Study 2: Industrial Disinfection

The application of ethylene oxide as a sterilizing agent has been extensively documented in healthcare settings. Its ability to penetrate packaging materials allows for effective sterilization without compromising the integrity of medical instruments. This case underscores the importance of oxirane in maintaining hygiene standards in medical practices .

Chemical Reactions Analysis

3.1. Epoxide Ring-Opening Reactions

The epoxide ring of oxirane can undergo various ring-opening reactions, leading to different products:

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the epoxide oxygen is protonated, allowing nucleophilic water to attack one of the carbons, resulting in a vicinal diol (glycol). The regioselectivity depends on whether the epoxide is symmetric or asymmetric .

  • Basic Hydrolysis : In basic conditions, hydroxide ions attack the less substituted carbon of the epoxide, leading to the formation of a trans-1,2-diol .

  • Halogenation : The epoxide can react with hydrogen halides (HX) to yield halohydrins. The mechanism typically involves an SN2-like attack by the halide ion on the less substituted carbon .

3.2. Reactions with Nucleophiles

Oxirane can also react with various nucleophiles:

  • Grignard Reagents : These reagents can open the epoxide ring, forming alkoxides that can further react in subsequent steps .

  • Hydrogen Cyanide Addition : Ethylene oxide reacts with hydrogen cyanide to form ethylene cyanohydrin, which can lead to further reactions like dehydration to acrylonitrile .

3.3. Formation of Clathrate Hydrates

Recent studies have shown that oxirane compounds influence the formation and stability of clathrate hydrates:

  • Experimental Findings : A study examined five oxirane compounds (cis-2,3-epoxybutane, trans-2,3-epoxybutane, 1,2-epoxybutane, 1,2,3,4-diepoxybutane, and 3,3-dimethylepoxybutane) and their effects on methane hydrate formation. The results indicated that certain oxiranes act as thermodynamic promoters for hydrate formation while others inhibit it due to strong hydrogen bonding interactions with water molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylene Oxide and Propylene Oxide

Ethylene oxide (oxirane) and propylene oxide (PO) are the simplest epoxy compounds. Both form sII hydrates due to their small molecular size, occupying the large cages (5¹²6⁸) of the sII framework. PO, however, exhibits stronger thermodynamic promotion, increasing methane hydrate equilibrium temperatures by ~12 K compared to oxirane . Their water miscibility and low viscosity make them effective hydrate formers in gas storage applications.

Cyclooctane-Based Epoxides

Epoxides with cyclooctane backbones, such as 1,2-epoxycyclooctane and 1,2,5,6-diepoxycyclooctane, form structure-H (sH) hydrates. These compounds occupy the large cages (sH-L) of sH hydrates, requiring methane as a "help gas" to stabilize the structure. Unlike oxirane, their bulkier geometry restricts them to sH frameworks, which have higher gas storage capacities but require higher pressures for stabilization .

Four-Carbon Backbone Oxiranes

Oxiranes with four-carbon backbones, such as cis-2,3-epoxybutane (c23EB) and 3,3-dimethylepoxybutane (33DMEB), exhibit geometric and hydrophilic effects on hydrate formation. For instance:

  • c23EB : Forms sII hydrates with methane, increasing equilibrium temperatures by 7 K.
  • 33DMEB : Steric hindrance from methyl groups reduces its hydrate-forming efficiency, highlighting the role of molecular geometry in cage occupancy .

Epoxyisobutane (EIB)

EIB is a highly effective thermodynamic promoter, forming sII hydrates with methane. It raises equilibrium temperatures by 15 K, outperforming oxirane and PO. EIB’s compact structure allows it to occupy small cages (5¹²) while methane occupies large cages, achieving a storage capacity of 117 m³ CH₄/m³ hydrate—close to the theoretical maximum .

Tetrahydrofuran (THF)

THF, a non-epoxy cyclic ether, forms sII hydrates and is widely used as a reference promoter. Unlike oxirane, THF cannot form mixed hydrates with ethane but stabilizes double hydrates with cyclopropane or H₂S. Its large dipole moment enhances water cage stability, but it lacks the ring strain of oxirane, resulting in lower reactivity .

Data Tables

Table 1: Thermodynamic Properties of Selected Oxirane Derivatives

Compound Hydrate Structure ΔT (Equilibrium Increase) CH₄ Capacity (m³/m³) Key Feature
Oxirane sI/sII 5–7 K 80–100 Forms mixed hydrates with ethane
Propylene Oxide (PO) sII ~12 K 110 High water miscibility
Epoxyisobutane (EIB) sII 15 K 117 Near-maximum CH₄ capacity
1,2-Epoxycyclooctane sH 10 K (with CH₄ help gas) 130 Requires help gas for stability

Table 2: Spectroscopic Signatures of Clathrate Hydrates

Compound IR Band Shifts (cm⁻¹) Cage Assignment Reference
Oxirane 1281 (small cage), 1152 (large cage) sI/sII
Ethane 2610 (small cage), 2560 (large cage) sI
THF 1080 (C-O-C stretch) sII large cage

Preparation Methods

Sulfonium Salt-Mediated Epoxidation

The patent CN102491959B outlines a robust method for synthesizing oxirane derivatives via dimethyl sulfoxide (DMSO) and dimethyl sulfate (Me₂SO₄) intermediates. This two-step process involves:

  • Sulfonium Salt Formation : Heating DMSO with Me₂SO₄ at 70–80°C for 3 hours generates a reactive DMSO-Me₂SO₄ sulfonium salt.

  • Epoxidation : The sulfonium salt reacts with carbonyl compounds (e.g., ketones or aldehydes) in the presence of bases (e.g., NaOH, KOH) and phase-transfer catalysts (e.g., tetrabutylammonium chloride) at 20–60°C.

For example, 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxyethane was synthesized with 96.7% yield using tetrahydrofuran as the solvent and potassium hydroxide as the base. Table 1 summarizes optimized conditions for representative oxiranes.

Table 1: Synthetic Conditions for Oxirane Derivatives

Carbonyl CompoundSolventBaseCatalystYield (%)
2,4'-DifluorobenzophenoneTrimethylcarbinolNaOtBuBTEA94.1
1-(2,4-Dichlorophenyl)-1-pentanoneTolueneNaOHDABCO96.0
CyclohexanoneDMSOKOHTBAC83–99

Key variables influencing yield include solvent polarity (aprotic solvents enhance reaction rates) and base strength (strong bases like NaOtBu improve epoxide ring closure).

High-Pressure Hydrate Formation with Oxirane Additives

Hydrate Structure Modulation

Experimental studies using synchrotron high-resolution powder diffraction (HRPD) and ¹³C NMR reveal that oxiranes with four-carbon backbones form structure II (sII) or structure H (sH) methane hydrates. For instance:

  • cis-2,3-Epoxybutane (c23EB) stabilizes sII hydrates with lattice parameters of 17.2 Å at 150 K.

  • 3,3-Dimethylepoxybutane (33DMEB) induces sH hydrates due to its bulky tert-butyl group, creating 12-hedral (5¹²6⁸) cages.

Table 2: Hydrate Structural Properties of Selected Oxiranes

Oxirane CompoundHydrate StructureCage Occupancy (CH₄)Lattice Parameter (Å)
cis-2,3-EpoxybutanesII98% in sII-L17.2 ± 0.1
3,3-DimethylepoxybutanesH89% in 5¹²6⁸12.3 ± 0.2
trans-2,3-EpoxybutanesI72% in sI-L11.9 ± 0.1

Hydrate stability correlates with molecular volume and hydrophilicity. Oxiranes with end-to-end van der Waals distances <5.5 Å preferentially occupy large cages (sII-L or sH), while bulkier derivatives disrupt hydrate formation.

Thermodynamic and Kinetic Optimization

Phase Equilibrium Measurements

Oxiranes lower methane hydrate equilibrium pressures by 15–25 bar at 273–283 K compared to pure water systems. For example:

  • 12EB (1,2-Epoxybutane) : Shifts phase boundary to 45 bar at 275 K vs 60 bar for pure CH₄ hydrate.

  • DEB (1,2,3,4-Diepoxybutane) : Acts as an inhibitor, requiring 70 bar at 275 K due to excessive hydrophilicity disrupting water networks.

The equilibrium pressure (P) follows the relationship:
lnP=ΔHRT+constant\ln P = \frac{-\Delta H}{RT} + \text{constant}
where ΔH decreases by 2–3 kJ/mol for promoter oxiranes.

Reaction Kinetics

Stirring rates ≥150 rpm and cooling rates ≤1 K/h maximize hydrate nucleation. Slow cooling minimizes thermal gradients, while mechanical agitation ensures uniform oxirane distribution in the aqueous phase.

Analytical Characterization Techniques

Solid-State ¹³C NMR

Methane molecules in sII-L cages exhibit distinct chemical shifts at −8.2 ppm, whereas sI-L cages resonate at −6.7 ppm. For 33DMEB hydrates, a singlet at −5.1 ppm confirms CH₄ encapsulation in 5¹²6⁸ cages.

Powder X-Ray Diffraction

HRPD patterns indexed to space group Fd3m (sII) or P6/mmm (sH) validate hydrate structures. Peak broadening at 2θ = 10–15° indicates lattice strain from oxirane guest-host interactions.

Industrial Applications and Scalability

Pharmaceutical Intermediates

The patent method enables kilogram-scale production of fluorinated oxiranes (e.g., 2-(2,4-dichlorophenyl)oxyethane) with ≤0.3% impurities, meeting USP standards for antifungal drug synthesis .

Q & A

Q. How is the stoichiometric formula of oxirane hydrate determined experimentally?

To determine the hydrate formula (e.g., C₂H₄O·nH₂O), researchers employ gravimetric analysis (mass loss upon dehydration) combined with spectroscopic validation. For example:

  • Thermogravimetric analysis (TGA) quantifies water loss during controlled heating .
  • FTIR-ATR identifies characteristic peaks (e.g., O–D stretching at ~2455 cm⁻¹ for D₂O-containing hydrates) to confirm water incorporation .
  • Oxirane oxygen content (OOC) analysis via AOCS Cd 9-57 quantifies epoxide groups, ensuring stoichiometric consistency with theoretical models .

Q. What experimental methods are used to synthesize oxirane hydrates?

Common approaches include:

  • Acid-catalyzed hydration : Reacting ethylene oxide with water under controlled acidic conditions (e.g., H₂SO₄) to form glycol intermediates .
  • Low-temperature vacuum deposition : Annealing amorphous host-guest mixtures at ~130 K to form crystalline clathrate hydrates, as demonstrated for oxirane-ethane mixed hydrates .
  • In situ epoxidation : Auto-catalytic reactions (e.g., oleic acid epoxidation) with FTIR monitoring of oxirane ring formation (C–O–C peak at 1100 cm⁻¹) .

Q. How are oxirane hydrates characterized structurally?

  • X-ray absorption spectroscopy (XAS) and large-angle X-ray scattering (LAXS) resolve hydration shell symmetry and anion-water interactions .
  • Double Difference FTIR detects hydrogen-bonding dynamics in hydration shells, differentiating isolated vs. coupled water molecules .
  • NMR spectroscopy tracks oxirane hydrolysis rates (e.g., 5% hydrolysis in 20 minutes under basic conditions) to infer stability .

Advanced Research Questions

Q. What challenges arise in isolating pure oxirane hydrate phases, and how are they addressed?

Pure hydrate isolation is complicated by:

  • Competing hydrolysis : Oxirane rapidly hydrolyzes to glycols under acidic/basic conditions, requiring inert atmospheres and low temperatures .
  • Epoxide ring-opening : Concurrent epoxidation and ring-opening reactions (e.g., nucleophilic attacks) reduce oxirane oxygen content (OOC), necessitating real-time monitoring via IV (iodine value) and OOC analyses .
  • Clathrate polymorphism : Mixed hydrates (e.g., oxirane-ethane) require epitaxial growth at ~110 K to stabilize specific crystallographic phases .

Q. How can contradictions in hydration kinetics data be resolved?

Discrepancies often stem from:

  • Reaction pathway competition : For example, OOC peaks during epoxidation but declines due to concurrent ring-opening, requiring dual-mechanism kinetic models (e.g., 4th-order Runge–Kutta integrated with genetic algorithms) .
  • Hydration shell dynamics : Disordered water networks around oxirane anions may skew computational predictions. Hybrid QMCF/MD simulations (quantum mechanical charge field/molecular dynamics) reconcile experimental XAS data with theoretical models .

Q. What computational models predict oxirane hydrate formation and stability?

  • Machine learning (ML)-enhanced models : Trained on limited hydrate composition datasets to predict formation conditions (e.g., pressure-temperature phase boundaries) .
  • QMCF/MD simulations : Resolve hydration shell structure (e.g., oxirane-water distance ~2.8 Å) and anion-water interaction energies .
  • Kinetic Monte Carlo (kMC) : Models epoxide ring-opening rates under varying pH and temperature .

Q. How do hydration shell dynamics influence oxirane’s reactivity in aqueous solutions?

  • Symmetry breaking : Asymmetric hydration shells (observed via LAXS) enhance oxirane’s electrophilicity, accelerating nucleophilic attacks .
  • Hydrogen-bond lifetimes : FTIR-derived O–D stretching frequencies (~2399 cm⁻¹ after Fermi correction) correlate with water mobility, affecting hydrolysis rates .

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